(3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one is an organic compound characterized by its unique structure, which includes a benzothiophene moiety. This compound belongs to the class of chalcones, which are known for their diverse biological activities and applications in medicinal chemistry. Benzothiophenes are particularly notable for their role in various chemical reactions and their potential therapeutic properties.
The compound can be sourced from the synthesis of benzothiophene derivatives, which are often produced through palladium-catalyzed reactions involving thiophenols and alkynes. Its classification falls under the category of heterocyclic compounds due to the presence of sulfur in the benzothiophene ring. Additionally, it is categorized as a chalcone due to its α,β-unsaturated ketone structure.
The synthesis of (3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one can be achieved through various methods, including:
These methods highlight the versatility in synthesizing compounds containing the benzothiophene structure, allowing for modifications that yield specific derivatives like (3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one.
The molecular formula of (3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one is . The structural representation includes:
The compound exhibits geometric isomerism due to the presence of a double bond in the butenone chain, specifically in the E configuration.
Key structural data includes:
The compound participates in various chemical reactions typical for chalcones and benzothiophenes:
These reactions are significant for developing more complex molecules with potential pharmaceutical applications.
The mechanism of action for (3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one primarily involves its interaction with biological targets through its electrophilic enone group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of biological pathways.
Data on specific mechanisms remain limited but indicate a role in modulating cell signaling pathways or acting as an anti-inflammatory agent.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds like (3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one.
The compound holds potential applications in medicinal chemistry due to its structural features, which may exhibit:
(3E)-4-(1-Benzothiophen-3-yl)but-3-en-2-one belongs to the monoheteroaryl chalcone subclass, where the benzothiophene moiety replaces one traditional aryl ring. Key structural attributes include:
Table 1: Structural Comparison of (3E)-4-(1-Benzothiophen-3-yl)but-3-en-2-one with Classical Chalcones
Parameter | Classical Chalcone | Benzothiophene Chalcone | Significance |
---|---|---|---|
logP | 3.0–3.8 | 2.9 | Improved water solubility |
Dipole Moment (Debye) | 4.5–5.2 | 5.8 | Enhanced target binding polarity |
Conformational Flexibility | High | Restricted | Favors rigid enzyme pocket insertion |
Electrophilicity (β-carbon) | Moderate | High | Increased alkylation potential |
This chalcone’s synthesis typically employs Claisen-Schmidt condensation between 1-benzothiophene-3-carbaldehyde and acetone under basic catalysis, achieving yields >75% [4]. Microwave-assisted protocols further optimize efficiency and stereoselectivity [7].
The benzothiophene unit confers distinct pharmacological advantages:
Notably, benzothiophene-containing compounds demonstrate 3–5× higher membrane penetration than phenyl analogs due to balanced logD values (2.5–3.0), optimizing intracellular accumulation in Gram-negative bacteria [6].
The escalating crisis of antimicrobial resistance necessitates novel chemotypes like benzothiophene chalcones, which address two critical mechanisms:
Table 2: Documented Bioactivities of Benzothiophene Chalcone Analogs
Pathogen/Target | Activity | Mechanistic Insight |
---|---|---|
Methicillin-resistant S. aureus | MIC = 4.8 µg/mL (vs. 32 µg/mL for ampicillin) | Disrupts membrane integrity & β-lactamase folding |
Pseudomonas aeruginosa | MIC = 8.2 µg/mL; synergizes with ciprofloxacin (FICI = 0.25) | MexAB-OprM substrate competition |
Hepatitis C Virus NS5B Polymerase | IC50 = 1.7 µM | Binds allosteric palm site I |
Candida albicans | 89% growth inhibition at 10 µM | Ergosterol biosynthesis disruption |
Research Gaps: Current priorities include:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0